Methyl 3-hydroxyisothiazole-5-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of compounds related to methyl 3-hydroxyisothiazole-5-carboxylate often involves reactions of isothiocyanate derivatives with other organic compounds. For instance, the reaction of arylisothiocyanate derivatives with sodium methyl cyanoacetate in tetrahydrofuran yields thioxo-propanoates, which can then undergo further reactions to produce related isoxazole carboxylates (Khalafy, Marjani, & Rostamzadeh, 2011).
Molecular Structure Analysis
The molecular structure of compounds akin to methyl 3-hydroxyisothiazole-5-carboxylate is characterized by the presence of isoxazole and isothiazole rings. These structures are confirmed through various spectroscopic methods, including HPLC, GC-MS, FTIR, and multinuclear NMR spectroscopy (Dzygiel et al., 2004).
Chemical Reactions and Properties
The reactivity of methyl 3-hydroxyisothiazole-5-carboxylate and related compounds involves various chemical transformations. For example, 5-hydroxy-4-oxo-4H-pyran-2-carboxylate, a structurally related ester, can be alkylated with chloromethyl isoxazole and isothiazole derivatives to afford conjugates containing isoxazole and isothiazole moieties (Kletskov et al., 2018).
Physical Properties Analysis
The physical properties of methyl 3-hydroxyisothiazole-5-carboxylate and similar compounds, such as solubility, melting point, and boiling point, are influenced by their molecular structure. The presence of functional groups like hydroxyl and carboxylate contributes to their physical behavior in different solvents and conditions.
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of methyl 3-hydroxyisothiazole-5-carboxylate derivatives are determined by their functional groups and molecular structure. For example, the introduction of nitro groups or the formation of ester linkages can significantly alter their chemical behavior and reactivity in organic synthesis (Regiec & Wojciechowski, 2019).
Scientific Research Applications
Anti-inflammatory Activity : Methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate has shown potential for treating inflammatory diseases like rheumatoid arthritis and psoriasis (G. P. Moloney, 2001).
DNA Interaction : MTIC, a derivative, affects DNA in cells, indicating potential applications in genetics or cancer research (N. Mizuno & R. Decker, 1976).
Synthesis of Derivatives : A study discusses the synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates, useful in chemical research (J. Khalafy, A. P. Marjani, & A. Rostamzadeh, 2011).
Antibacterial Activity : 2-((2-chlorophenyl)(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl)-4-methylthiazole-5-carboxylic acid derivatives have shown moderate to good antibacterial activity (J. S. R. Babu et al., 2016).
Preparation and Oxidation Studies : 3-Methyl-5-nitroisothiazole's preparation and oxidation lead to various derivatives, useful in chemical synthesis (R. Walsh & K. Wooldridge, 1972).
Receptor Binding : [3H]thiomuscimol, a specific agonist photoaffinity label for GABA A receptors, is derived from isothiazole compounds, indicating neuropharmacological applications (B. Frølund et al., 1995).
Study of Acetylated Derivatives : Acetylated derivatives of methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate were found to have altered susceptibility to acetylation, which can inform biochemical processes (A. Dzygiel et al., 2004).
Synthesis Techniques : The study of chlorination-cyclization of 3,3′-dithiodipropionamides aids in synthesizing various isothiazole derivatives (S. N. Lewis et al., 1971).
Product Analysis in Cyclization : Analysis of cyclization products like 5-chloro-3-hydroxyisothiazole contributes to organic chemistry knowledge (G. A. Miller et al., 1971).
Cytotoxicity Studies : Some derivatives have been studied for their effect on tumor cell lines, aiding in cancer research (Q. Huang et al., 2017).
Mass Spectral Analysis : Studies on 3-phenylisothiazoles and 3-(halophenyl)isothiazoles provide insights into their mass spectral properties (T. Naito, 1968).
Anticonvulsant Activity : Compound 3, a derivative, shows significant anticonvulsant activity with minimal neurotoxicity, important for neurological drug development (K. Unverferth et al., 1998).
Conversion to Hydroxy-Isothiazoles : Studies on converting 5-Bromoisothiazoles to hydroxy-isothiazoles aid in chemical synthesis (I. Stocks et al., 1971).
Antifungal Agents : Synthesis of 4-nitroisothiazoles as potential antifungal agents demonstrates its application in pharmaceutical research (Anthony H. Albert et al., 1980).
Synergistic Effects in Chemotherapy : Novel comenic acid derivatives containing isoxazole and isothiazole moieties show synergistic effects in brain tumor chemotherapy (A. Kletskov et al., 2018).
Enamine-Based Synthesis : A new method of synthesizing isothiazoles from primary enamines expands the toolkit of organic synthesis (D. Clarke et al., 1998).
Novel Thermolytic Method for Isoindoles : The development of a new thermolytic method for synthesizing tricyclic isoindoles and thiazolo[3,2-c][1,3]benzoxazines offers novel pathways in chemical synthesis (T. P. Melo et al., 2004).
Safety And Hazards
properties
IUPAC Name |
methyl 3-oxo-1,2-thiazole-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO3S/c1-9-5(8)3-2-4(7)6-10-3/h2H,1H3,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIVHGUBSIXQWFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=O)NS1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90444616 | |
Record name | methyl 3-hydroxyisothiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90444616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl-3-hydroxyisothiazole-5-carboxylate | |
CAS RN |
100241-89-2 | |
Record name | methyl 3-hydroxyisothiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90444616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 3-hydroxy-1,2-thiazole-5-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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